molecular formula C15H14F2N2OS B2634727 Benzo[d]thiazol-6-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2097923-27-6

Benzo[d]thiazol-6-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Cat. No.: B2634727
CAS No.: 2097923-27-6
M. Wt: 308.35
InChI Key: ANQLTQSEIYZOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-6-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

The scaffold of Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as a new chemotype with potential anti-mycobacterial properties. Research conducted by Pancholia et al. (2016) demonstrated that thirty-six structurally diverse benzo[d]thiazole-2-carboxamides showed promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with seventeen compounds exhibiting low to moderate Minimum Inhibitory Concentrations (MICs). A subset of these compounds showed low cytotoxicity, making them potential candidates for further drug development (Pancholia et al., 2016).

Synthesis and Chemical Analysis

Research by Rajaraman et al. (2015) focused on the synthesis and computational analysis of (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone and its derivatives, providing insights into their structural characteristics and chemical behavior. The study used density functional theory (DFT) to predict molecular geometry, vibrational frequencies, and electronic properties, highlighting the potential of these compounds as novel materials for various applications, including nonlinear optical (NLO) materials due to their high μβ0 values (Rajaraman et al., 2015).

Structural Elucidation and Molecular Dynamics

Another significant contribution to understanding the structural aspects of related compounds was made by Richter et al. (2022), who reported on the structural study of a promising antitubercular drug candidate, BTZ043. Their research provided detailed insights into the molecular dynamics and conformational studies of BTZ043, highlighting the importance of such analyses in drug development (Richter et al., 2022).

Innovative Drug Discovery Scaffolds

Chalyk et al. (2017) explored the synthesis of 6-azaspiro[4.3]alkanes, presenting an innovative approach to creating new scaffolds for drug discovery. Their work demonstrated a novel method for synthesizing these compounds from four-membered-ring ketones, offering a new avenue for the development of pharmacologically active compounds (Chalyk et al., 2017).

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2OS/c16-15(17)8-14(15)3-5-19(6-4-14)13(20)10-1-2-11-12(7-10)21-9-18-11/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQLTQSEIYZOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.